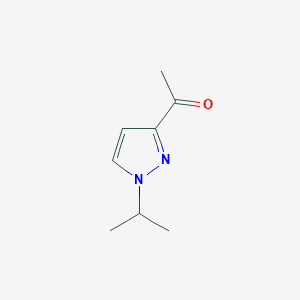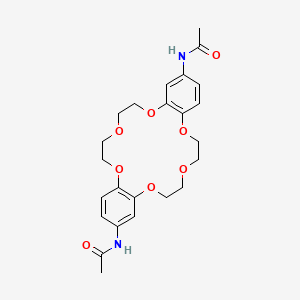
20,24-Diacetamido-2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diyldiacetamide is a complex organic compound with the molecular formula C24H30N2O8.
Preparation Methods
The synthesis of N,N’-6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diyldiacetamide involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
N,N’-6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diyldiacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIndustrially, it can be used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of N,N’-6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diyldiacetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
N,N’-6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-diyldiacetamide is unique due to its specific structural features and functional groups. Similar compounds include other n-acetylarylamines and related acetamides. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture .
Properties
Molecular Formula |
C24H30N2O8 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-(24-acetamido-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl)acetamide |
InChI |
InChI=1S/C24H30N2O8/c1-17(27)25-19-3-5-21-23(15-19)33-13-9-29-8-12-32-22-6-4-20(26-18(2)28)16-24(22)34-14-10-30-7-11-31-21/h3-6,15-16H,7-14H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
LJZFZONHBHJOJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)NC(=O)C)OCCOCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


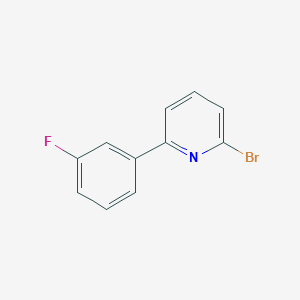
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714977.png)
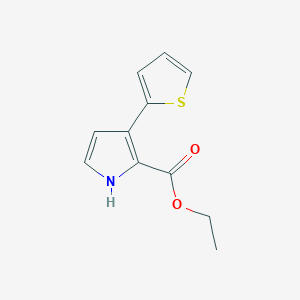
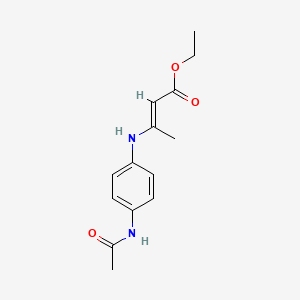
![3-Carbamoyl-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B11714995.png)
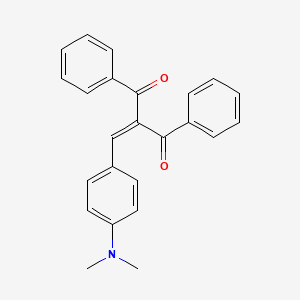
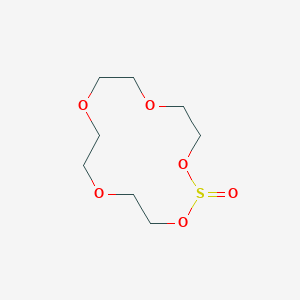
![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-EN-1-YL)-2-oxo-1,3-oxazolidin-3-YL]acetate](/img/structure/B11715006.png)
![3-amino-6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B11715009.png)
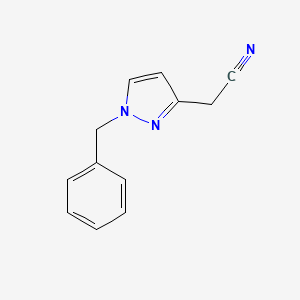
![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11715025.png)
![N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide](/img/structure/B11715037.png)
